Chromium-51

Vue d'ensemble

Description

Chromate(51Cr) est un isotope radioactif du chrome, couramment utilisé dans diverses applications scientifiques et médicales. Il se présente souvent sous la forme de chromate de sodium, qui est une solution stérile de chrome radioactif traitée dans de l'eau pour injection . Ce composé est particulièrement précieux dans les radiopharmaceutiques de diagnostic en raison de ses propriétés radioactives.

Méthodes De Préparation

Le chromate(51Cr) est produit par bombardement neutronique du chrome-50 enrichi . Le processus implique les étapes suivantes :

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Le chromate(51Cr) a une large gamme d'applications en recherche scientifique, notamment :

Biologie : Employé dans des études impliquant l'absorption et le transport cellulaire des ions chrome.

Industrie : Appliqué dans la prévention de la corrosion et comme composant dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action du chromate(51Cr) implique sa liaison aux globules rouges. Le chrome de ce composé est présent sous forme d'ion chromate dianionique, qui se lie à la membrane des globules rouges en deux étapes :

Liaison initiale : Une fixation rapide mais réversible à la membrane cellulaire.

Liaison intracellulaire : Une liaison plus lente, presque irréversible à l'hémoglobine intracellulaire, suivie d'une réduction à l'état anionique.

Mécanisme D'action

The mechanism of action of Chromate(51 cr) involves its binding to red blood cells. The chromium in this compound is present as the dianionic chromate ion, which binds to the red blood cell membrane in two steps:

Initial Binding: A rapid but reversible attachment to the cell membrane.

Intracellular Binding: A slower, nearly irreversible binding to intracellular hemoglobin, followed by reduction to the anionic state.

Comparaison Avec Des Composés Similaires

Le chromate(51Cr) peut être comparé à d'autres composés similaires, tels que :

Chrome-52 : Un isotope stable du chrome utilisé dans diverses applications industrielles.

Chrome-53 : Un autre isotope stable utilisé en géochimie isotopique.

Chrome-54 : Un isotope stable ayant des applications en recherche scientifique.

Le chromate(51Cr) est unique en raison de ses propriétés radioactives, ce qui le rend particulièrement précieux dans les diagnostics médicaux et la recherche scientifique.

Propriétés

IUPAC Name |

chromium-51 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZAMTAEIAYCRO-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[51Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932164 | |

| Record name | (~51~Cr)Chromium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

50.944765 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

There is evidence that chromium binds to the globin moiety of hemoglobin. | |

| Record name | Chromium Cr-51 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14392-02-0 | |

| Record name | Chromium-51 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14392-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium Cr-51 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium Cr-51 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (~51~Cr)Chromium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIUM CR-51 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QAU17N705 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

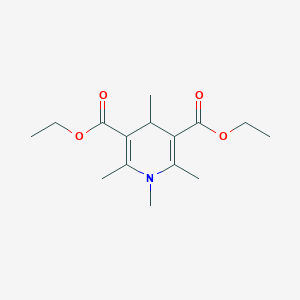

![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)